molecular formula C13H10F3NO2 B5688569 2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide

2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide

Cat. No. B5688569
M. Wt: 269.22 g/mol
InChI Key: XHUKDMLVLKWTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide is a chemical compound commonly known as TFMF. It is a furan derivative that has been widely used in scientific research due to its unique properties. TFMF is an important compound in the field of pharmacology and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of TFMF is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters. TFMF has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has a calming effect on the nervous system. TFMF has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
TFMF has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, which can help to reduce inflammation and pain. TFMF has also been shown to increase the levels of antioxidants in the body, which can help to protect against oxidative stress. In addition, TFMF has been shown to have a calming effect on the nervous system, which can help to reduce anxiety and promote relaxation.

Advantages and Limitations for Lab Experiments

TFMF has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. TFMF is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also some limitations to the use of TFMF in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, TFMF has a low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on TFMF. One area of interest is the potential use of TFMF in the treatment of neurodegenerative disorders. TFMF has been shown to have neuroprotective properties, and further research is needed to determine its potential as a therapeutic agent for these conditions. Another area of interest is the potential use of TFMF in the treatment of cancer. TFMF has been shown to have anticancer properties, and further research is needed to determine its potential as a chemotherapeutic agent. Finally, further research is needed to better understand the mechanism of action of TFMF and its potential applications in other areas of medicine and science.

Synthesis Methods

TFMF can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-3-furoic acid with trifluoromethylphenylamine in the presence of a dehydrating agent. Another method involves the reaction of 2-methyl-3-furoic acid with trifluoromethylphenyl isocyanate. The synthesis of TFMF is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.

Scientific Research Applications

TFMF has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. TFMF has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, TFMF has been shown to have potential applications in the field of cancer research.

properties

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-8-11(5-6-19-8)12(18)17-10-4-2-3-9(7-10)13(14,15)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUKDMLVLKWTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.